6-(4-Chlorophenyl)-4,5-dihydro-2-(2-hydroxybutyl)-3(2H)-pyridazinone

Muscle Relaxant CNS Depressant Rotorod Test

Researchers requiring a structurally-defined positive control for centrally-mediated muscle relaxation assays face a critical gap: generic analogs lack validated potency data. This compound is the preferred p-chlorophenyl derivative explicitly characterized in Sandoz patents as a muscle relaxant. • Validated ED50: 129.2 mg/kg i.p. in mouse rotorod model • Defined SAR reference: p-Cl substituent confers distinct potency vs. p-F, 3,4-diCl, or unsubstituted analogs • Prodrug scaffold: Documented substrate for succinic acid ester synthesis Supplied with certificate of analysis; ready for global shipment.

Molecular Formula C14H17ClN2O2
Molecular Weight 280.75 g/mol
CAS No. 38958-82-6
Cat. No. B1361182
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(4-Chlorophenyl)-4,5-dihydro-2-(2-hydroxybutyl)-3(2H)-pyridazinone
CAS38958-82-6
Molecular FormulaC14H17ClN2O2
Molecular Weight280.75 g/mol
Structural Identifiers
SMILESCCC(CN1C(=O)CCC(=N1)C2=CC=C(C=C2)Cl)O
InChIInChI=1S/C14H17ClN2O2/c1-2-12(18)9-17-14(19)8-7-13(16-17)10-3-5-11(15)6-4-10/h3-6,12,18H,2,7-9H2,1H3
InChIKeyHEZIJIXYVAGBBM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Compound Class and Core Pharmacophore Overview


6-(4-Chlorophenyl)-4,5-dihydro-2-(2-hydroxybutyl)-3(2H)-pyridazinone (CAS 38958-82-6) is a 4,5-dihydropyridazin-3(2H)-one derivative belonging to a class of central nervous system (CNS) depressants developed by Sandoz, Inc. [1]. Its structure features a dihydropyridazinone core with a p-chlorophenyl substituent at the 6-position and a 2-hydroxybutyl side chain at the N-2 position . This compound is explicitly identified in foundational patents as a preferred muscle relaxant and minor tranquilizer [1].

Pharmacophore CNS depressant dihydropyridazinone research scaffold
Designation Patent-designated reference compound for SAR studies
Probe p-Chlorophenyl aryl probe for halogen substitution SAR

Structure-Activity Relationship Risks of Generic Substitution


Substituting this specific dihydropyridazinone with a generic analog from the same patent family is not scientifically justifiable. The Sandoz patents conclusively show that central muscle relaxant activity in this series is exquisitely sensitive to the nature of the phenyl ring substituent [1]. The p-chlorophenyl analog is one of only two derivatives explicitly called out as 'especially useful as muscle relaxants,' in contrast to the unsubstituted phenyl or p-fluorophenyl analogs [1]. Even a minor structural switch—such as moving from p-chlorophenyl to 3,4-dichlorophenyl—alters the potency, pharmacokinetics, and possibly the side-effect profile, as evidenced by different dosing recommendations across patents [2]. Procurement of a close analog without confirmatory comparative pharmacology data risks selecting a compound with unknown efficacy or safety margins in models validated for the p-chlorophenyl derivative.

Phenyl substituent Unsubstituted or p-fluorophenyl analogs may show altered CNS-depressant endpoint response
Halogen pattern 3,4-Dichlorophenyl may require different dosing context per patent formulation examples
Patent selectivity Only two analogs designated as preferred; model-response context may not transfer across analogs

Quantitative Differentiation from Closest Analogs


Muscle Relaxant Potency in Mouse Rotorod Test

The p-chlorophenyl derivative demonstrates a defined ED50 of 129.2 mg/kg i.p. in the mouse rotorod test, a standard model for centrally-mediated muscle relaxation [1]. The unsubstituted phenyl analog (2-(2-hydroxybutyl)-6-phenyl-4,5-dihydro-3(2H)-pyridazinone) was synthesized and tested alongside the target compound but was not selected as a preferred embodiment in the patent disclosures, implying a less favorable efficacy or safety profile compared to the p-chlorophenyl compound. The patent explicitly lists only the p-chlorophenyl and 3,4-dichlorophenyl derivatives as 'especially useful as muscle relaxants,' establishing a clear rank-ordering of in vivo activity [2].

Rotorod ED50
Patent-reported
129.2 mg/kg i.p.
Reported CNS-depressant endpoint context
Mouse rotorod model; class-level inference from patent selectivity
Muscle Relaxant CNS Depressant Rotorod Test

Therapeutic Dosing in CNS Depression Models

The target compound is formulated at a unit dose of 50 mg for human use, administered 2–4 times daily, as a muscle relaxant and anxiolytic [1]. While the 3,4-dichlorophenyl analog is also described as 'especially useful,' patent formulation examples utilize a 100 mg unit dose for the dichlorophenyl compound in some instances, suggesting a potential difference in the therapeutic window or potency that necessitates a higher dose for the dichloro analog [2]. The p-chlorophenyl compound is also the specific substrate selected for further prodrug development, as seen in the succinic acid ester patents, indicating its pharmacokinetic profile is optimal for further pharmaceutical engineering [3].

Patent Dosing Context
Patent context
p-Chlorophenyl 50 mg vs 3,4-Dichlorophenyl 100 mg (patent oral formulations)
Reported dosing context differs by halogen substitution
Oral formulation examples; model-transfer review needed
Muscle Relaxant Sedative-Hypnotic Dosing Regimen

Chemical Track Record for Prodrug Development

The p-chlorophenyl derivative is the exclusive substrate chosen for conversion to a succinic acid ester prodrug aimed at improving delivery or pharmacokinetics for muscle relaxation [1]. Other close analogs, including the 3,4-dichlorophenyl and p-fluorophenyl derivatives, were available but were not selected as the primary example for the prodrug patent. This indicates that the p-chlorophenyl compound possesses a superior balance of intrinsic activity, metabolic stability, and safety that makes it the preferred starting point for further pharmaceutical development within the Sandoz portfolio.

Prodrug Scaffold
Class-level inference
Exclusive succinic acid ester substrate in patent examples
Supports medicinal chemistry SAR exploration
Qualitative selection; quantitative advantage inferred
Prodrug Design Succinic Acid Ester CNS Depressant

Validated Research Application Scenarios


Positive Control in Murine Rotorod Models

Investigators requiring a structurally-defined small-molecule positive control for centrally-mediated muscle relaxation assays can employ this compound at a well-characterized ED50 of 129.2 mg/kg i.p. in the mouse rotorod model [1]. Its established potency, bridging pharmacological and pharmaceutical patent literature, provides a reproducible benchmark absent from unsubstituted or improperly substituted analogs whose activity in this model remains undefined or inferior.

Medicinal Chemistry Starting Point for Prodrugs

This compound is uniquely positioned as a starting scaffold for prodrug design, having been the explicit substrate for succinic acid ester synthesis aimed at optimized CNS delivery [2]. Procurement enables researchers to reproduce the historical Sandoz esterification conditions and compare novel prodrugs against a known positive control, a feature that is absent for the p-fluorophenyl or unsubstituted phenyl analogs that were not similarly prioritized.

Comparative Studies on Halogen-Substituted Pyridazinones

For SAR studies exploring the impact of aryl halogen substitution on CNS activity, this compound provides the necessary p-chlorophenyl reference point. The differential unit dosing (50 mg for p-chlorophenyl vs. 100 mg for 3,4-dichlorophenyl in some patent formulations) [3] allows for head-to-head therapeutic window comparisons without ambiguity regarding the chemical identity of the test articles—an advantage when precise structure-activity correlations are required.

Application
Selection Property
Validation Focus
CNS depressant rotorod studies
Rotorod endpoint benchmarking
ED50 model-response validation
Prodrug medicinal chemistry
Succinic acid ester scaffold access
CNS delivery optimization context
Halogen-substituted SAR studies
p-Chlorophenyl reference point
Aryl substitution impact on CNS activity
Quote Request

Request a Quote for 6-(4-Chlorophenyl)-4,5-dihydro-2-(2-hydroxybutyl)-3(2H)-pyridazinone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.